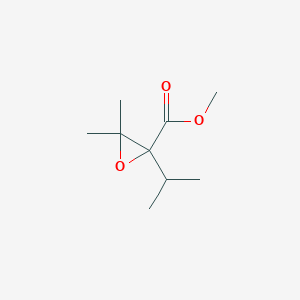
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropylcarbamoyl group at the 5-position and a carboxylic acid group at the 2-position. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale organic synthesis techniques, including batch reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through its interactions with key proteins .
Vergleich Mit ähnlichen Verbindungen
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but lacks the cyclopropylcarbamoyl group, leading to different chemical and biological properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals, including isoniazid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-(cyclopropylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-7-2-3-7)6-1-4-8(10(14)15)11-5-6/h1,4-5,7H,2-3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
GLUDFUOIDNDNCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



